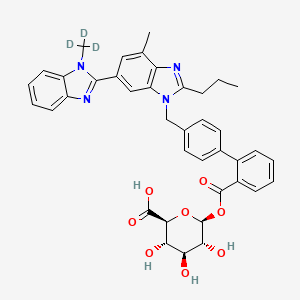
Telmisartan-d3 Acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d3 Acyl-b-D-glucuronide involves the incorporation of deuterium atoms into the Telmisartan molecule. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Telmisartan molecule.
Glucuronidation: Conjugation of the deuterated Telmisartan with glucuronic acid to form the acyl-b-D-glucuronide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of Telmisartan.
Automated Glucuronidation: Use of automated systems to conjugate the deuterated Telmisartan with glucuronic acid.
化学反应分析
Types of Reactions
Telmisartan-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
Telmisartan-d3 Acyl-β-D-glucuronide is a labeled metabolite of Telmisartan, a drug used primarily for treating hypertension and cardiovascular diseases. The presence of deuterium isotopes in its structure allows for tracking and analysis in biological studies, making it essential for pharmacokinetic studies to understand Telmisartan's metabolism and excretion pathways.
Scientific Research Applications
Telmisartan-d3 Acyl-β-D-glucuronide is primarily used in pharmacokinetic studies to trace the metabolism of Telmisartan in vivo. Its applications include:
- Metabolism tracing Telmisartan-d3 Acyl-β-D-glucuronide allows researchers to follow the metabolic pathways of Telmisartan within the body.
- Excretion pathway analysis By using the labeled metabolite, scientists can determine how Telmisartan is excreted from the body.
- Effective therapeutic strategies These applications are crucial for developing effective therapeutic strategies involving Telmisartan.
- Drug-drug interactions Investigation into how other medications may affect the metabolism or excretion of Telmisartan and its metabolites. Co-administration with drugs that inhibit or induce glucuronidation enzymes can alter plasma concentrations of both Telmisartan and its metabolite, and understanding these interactions helps optimize therapeutic regimens and minimize adverse effects.
- In vitro to in vivo extrapolation Physiologically-based pharmacokinetic (PBPK) models have been redefined as a critical translation tool for quantitative in vitro to in vivo extrapolation, linking effect concentrations in cell-based assays to equivalent human exposures . PBPK models provide a biologically relevant integration platform to describe the absorption, distribution, metabolism, and excretion of chemicals based on a wide range of in vitro, in silico, and, if available, in vivo information .
Structural and Functional Similarities
Several compounds are structurally or functionally similar to Telmisartan-d3 Acyl-β-D-glucuronide.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Losartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Similar mechanism; used for hypertension treatment |
| Irbesartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Angiotensin II receptor blocker; similar uses |
| Valsartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Another angiotensin receptor blocker with similar metabolic pathways |
作用机制
Telmisartan-d3 Acyl-b-D-glucuronide exerts its effects by targeting the angiotensin II type-1 (AT1) receptor. It binds to the AT1 receptor, inhibiting the action of angiotensin II, a vasoconstrictor that also stimulates the synthesis and release of aldosterone. This inhibition leads to a reduction in arterial blood pressure . Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .
相似化合物的比较
Similar Compounds
Telmisartan Acyl-b-D-glucuronide: The unlabeled analogue of Telmisartan-d3 Acyl-b-D-glucuronide.
Losartan Acyl-b-D-glucuronide: Another angiotensin II receptor antagonist metabolite.
Valsartan Acyl-b-D-glucuronide: A metabolite of Valsartan, another angiotensin II receptor antagonist.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in metabolic studies and pharmaceutical testing .
属性
分子式 |
C39H38N4O8 |
|---|---|
分子量 |
693.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1/i3D3 |
InChI 键 |
RCOBUBSULFIXAR-HMLYITHUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)CCC |
规范 SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















